Cas no 1895178-36-5 (tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate)

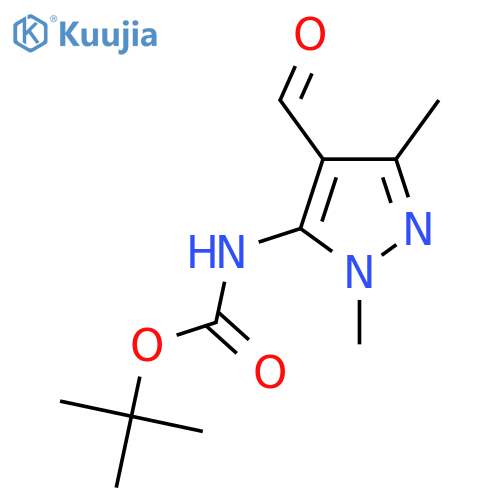

1895178-36-5 structure

商品名:tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate

tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- 1895178-36-5

- EN300-6963366

- tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate

-

- インチ: 1S/C11H17N3O3/c1-7-8(6-15)9(14(5)13-7)12-10(16)17-11(2,3)4/h6H,1-5H3,(H,12,16)

- InChIKey: GTFJPDMXONIIGL-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1=C(C=O)C(C)=NN1C)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 239.12699141g/mol

- どういたいしつりょう: 239.12699141g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 301

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 73.2Ų

tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6963366-0.1g |

tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate |

1895178-36-5 | 95.0% | 0.1g |

$1421.0 | 2025-03-12 | |

| Enamine | EN300-6963366-0.25g |

tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate |

1895178-36-5 | 95.0% | 0.25g |

$1485.0 | 2025-03-12 | |

| Enamine | EN300-6963366-1.0g |

tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate |

1895178-36-5 | 95.0% | 1.0g |

$1615.0 | 2025-03-12 | |

| Enamine | EN300-6963366-2.5g |

tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate |

1895178-36-5 | 95.0% | 2.5g |

$3165.0 | 2025-03-12 | |

| Enamine | EN300-6963366-0.05g |

tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate |

1895178-36-5 | 95.0% | 0.05g |

$1356.0 | 2025-03-12 | |

| Enamine | EN300-6963366-0.5g |

tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate |

1895178-36-5 | 95.0% | 0.5g |

$1550.0 | 2025-03-12 | |

| Enamine | EN300-6963366-10.0g |

tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate |

1895178-36-5 | 95.0% | 10.0g |

$6943.0 | 2025-03-12 | |

| Enamine | EN300-6963366-5.0g |

tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate |

1895178-36-5 | 95.0% | 5.0g |

$4683.0 | 2025-03-12 |

tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate 関連文献

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

1895178-36-5 (tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate) 関連製品

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 307-59-5(perfluorododecane)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量